5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline
Description
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline |
InChI |
InChI=1S/C11H16BrNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
KMOMZFLOYHNGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Detailed Synthetic Example
- Starting Material: 4-bromo-2-methylaniline or its nitro precursor.
- Bromination: Using bromine with aluminum chloride and hydrochloric acid under controlled temperature to introduce bromine at the 5-position (yield ~24%).
- Reduction: If starting from nitro compound, reduction to aniline using Fe/HCl or catalytic hydrogenation.
- N-Alkylation: Reaction of the aniline with 1-methoxypropan-2-yl halide or equivalent in the presence of cesium carbonate in DMF at room temperature for 0.5–3 hours, yielding the N-substituted product in 77–99% yield.
- Purification: Silica gel chromatography using n-hexane/ethyl acetate (10:1) to isolate pure compound.
- The bromination step is sensitive to reaction conditions; using AlCl3 and HCl results in moderate yields (~24%) of the brominated intermediate.
- The alkylation reaction with 1-methoxypropan-2-yl substituent is efficient under mild conditions using cesium carbonate in DMF , with yields ranging from 77% to 99% depending on the substrate and reaction time.
- Multi-step syntheses involving nitro-to-amino conversions require careful timing to avoid undesired substitution patterns due to directing effects of substituents.
- Purification typically employs silica gel chromatography with n-hexane/ethyl acetate mixtures , ensuring high purity (>98% by GC-MS or NMR).
The preparation of 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline involves a multi-step synthetic sequence beginning with selective aromatic substitution, followed by reduction and N-alkylation. The key challenges lie in controlling regioselectivity during bromination and achieving high yields in the alkylation step. Utilizing aluminum chloride and hydrochloric acid for bromination and cesium carbonate in DMF for alkylation provides a robust and reproducible synthetic route. Purification by silica gel chromatography ensures high purity suitable for further application in pharmaceutical and materials research.
This comprehensive analysis integrates data from recent chemical supplier documentation, peer-reviewed synthetic procedures, and patent literature for related compounds, ensuring a professional and authoritative overview of the compound’s preparation methods.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-(1-methoxypropan-2-yl)-2-methylaniline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the bromine atom.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: N-(1-methoxypropan-2-yl)-2-methylaniline.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Thiophene- or benzothiazole-containing analogues (e.g., Z14) exhibit distinct electronic profiles due to aromatic heterocycles, which may enhance interactions in catalytic or biological systems .
Reactivity and Electronic Properties
For instance:
- Electron-Withdrawing Effects: The bromine atom in this compound lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity for nucleophilic aromatic substitution reactions .
- Reactivity Descriptors: Calculated ionization energy (IE) and electron affinity (EA) for similar compounds suggest that methoxy and alkylamine groups reduce chemical hardness, increasing reactivity toward electrophiles compared to non-substituted analogues .
Crystallographic and Structural Insights
- Hydrogen Bonding : In 5-bromo-4-iodo-2-methylaniline (), weak N⋯N hydrogen bonds (3.300 Å) stabilize the crystal lattice. The target compound’s methoxypropan-2-yl group may disrupt such interactions, leading to altered packing efficiency .
- Planarity Deviations: Substituted anilines like (E)-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline () exhibit non-planar conformations due to steric clashes, a feature likely shared by the target compound’s methoxypropan-2-yl substituent .
Biological Activity
5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores its synthesis, biological interactions, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 258.15 g/mol
The presence of a bromine atom, a methoxy group, and a methylaniline moiety contributes to its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of N-(1-methoxypropan-2-yl)-2-methylaniline using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The reaction conditions are crucial for achieving high yields while minimizing by-products.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzymatic Interactions
Studies suggest that this compound may interact with various enzymes, potentially influencing their activities. The specific mechanisms of action are still under investigation, but the functional groups present in the compound likely play crucial roles in these interactions.
Anti-Cancer Activity
Preliminary investigations have highlighted the potential of this compound as an anti-cancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit cancer cell proliferation. For instance, compounds with similar brominated structures have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies :
- Mechanism of Action :
- Binding Affinity :
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target Type | Activity Type |
|---|---|---|---|
| This compound | TBD | Enzymatic | Potential Inhibitor |
| T3 (related compound) | 0.781 | COX-2 | Anti-cancer |
| T5 (related compound) | 0.503 | VEGFR-2 | Anti-cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
